1-Benzyl-3-methylpiperidin-3-OL

Description

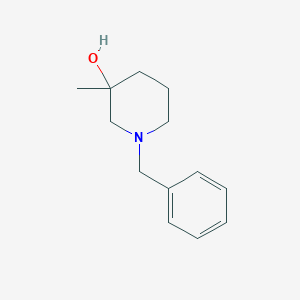

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(15)8-5-9-14(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOUIRSDEYKUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570973 | |

| Record name | 1-Benzyl-3-methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6560-72-1 | |

| Record name | 1-Benzyl-3-methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of 1 Benzyl 3 Methylpiperidin 3 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural framework of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the molecular puzzle of 1-benzyl-3-methylpiperidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for precise structural assignment.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the methyl protons, and the various protons of the piperidine (B6355638) ring. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule. For instance, the protons on the benzyl group would appear in the aromatic region (typically δ 7.2-7.4 ppm), while the singlet for the benzylic protons would likely be found around δ 3.5 ppm. The methyl group protons would present as a singlet at a higher field. The piperidine ring protons would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals would be observed for the aromatic carbons, the benzylic carbon, the quaternary carbon bearing the hydroxyl and methyl groups, the other carbons of the piperidine ring, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbon bearing the hydroxyl group (C-3) would be significantly downfield shifted due to the electronegativity of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.2 - 7.4 | 127 - 138 |

| Benzylic Protons (CH₂) | ~ 3.5 | ~ 63 |

| Piperidine Ring Protons | 1.5 - 3.2 | 25 - 60 |

| Methyl Protons (CH₃) | ~ 1.2 | ~ 25 |

| C-3 (Carbon with OH) | - | ~ 70 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

A broad and prominent absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. The presence of C-H stretching vibrations from the aromatic benzyl group and the aliphatic piperidine ring would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. pressbooks.publibretexts.org The C-N stretching vibration of the tertiary amine within the piperidine ring typically appears in the 1250-1020 cm⁻¹ region. Furthermore, characteristic C-C stretching vibrations for the aromatic ring would be seen in the 1450-1600 cm⁻¹ range. lumenlearning.com

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound, with a molecular formula of C₁₃H₁₉NO, the expected molecular weight is approximately 205.30 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 205.

The fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺). researchgate.net Another significant fragmentation pathway would be the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 187. Cleavage of the piperidine ring can also occur, leading to various smaller fragments. For example, alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pattern for amines. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic techniques provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformational preferences.

Crystal Structure Determination of Piperidine Derivatives

The determination of the crystal structure of piperidine derivatives through X-ray diffraction reveals crucial details about their molecular geometry. researchgate.net For this compound, a single crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map. This map is then used to determine the precise positions of all atoms in the crystal lattice.

Studies on similar piperidine derivatives have shown that the piperidine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. researchgate.netresearchgate.net The substituents on the ring can occupy either axial or equatorial positions. The preferred conformation of this compound would depend on the steric interactions between the benzyl, methyl, and hydroxyl groups. It is likely that the bulky benzyl group would preferentially occupy an equatorial position to minimize steric hindrance. The relative stereochemistry of the methyl and hydroxyl groups at the C-3 position would also be unequivocally established through X-ray crystallography.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding)

X-ray crystallography is also instrumental in identifying and characterizing non-covalent interactions, such as hydrogen bonds, which play a critical role in the packing of molecules in the crystal lattice. researchgate.net In the crystal structure of this compound, the hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor.

Conformational Preferences of the Piperidine Ring System

The conformational equilibrium of the piperidine ring involves two principal chair forms that can interconvert via a ring-flipping process. The thermodynamic preference for one chair conformer over the other is determined by the energy cost associated with unfavorable steric interactions, chiefly 1,3-diaxial interactions. For N-substituted piperidines, the substituent on the nitrogen atom can adopt either an axial or an equatorial position. Research on N-benzyl piperidine derivatives indicates a strong preference for the N-benzyl group to occupy the equatorial position to minimize steric hindrance with the axial hydrogens at the C2 and C6 positions. nih.gov

In the case of 3-substituted piperidines, the substituent also generally favors an equatorial orientation to avoid steric clashes with the axial hydrogen at C5. For N-Boc-3-methylpiperidine, it is established that the lowest energy conformation features an equatorial methyl group to avoid these 1,3-diaxial interactions. nih.govrsc.org In this compound, the C3 carbon is a tertiary carbinol center, meaning one substituent (methyl or hydroxyl) must be axial while the other is equatorial.

Considering these principles, we can analyze the two primary chair conformations of this compound, assuming the N-benzyl group remains equatorial due to its large steric bulk. The two conformers would differ in the axial/equatorial orientation of the methyl and hydroxyl groups at C3.

Conformer A: N-benzyl (equatorial), C3-methyl (equatorial), C3-hydroxyl (axial).

Conformer B: N-benzyl (equatorial), C3-methyl (axial), C3-hydroxyl (equatorial).

The relative stability of these two conformers is influenced by several factors. In Conformer B, the axial methyl group would experience significant 1,3-diaxial steric strain with the axial hydrogen at the C5 position. Conversely, in Conformer A, the smaller hydroxyl group is in the axial position, leading to a lesser degree of steric strain compared to an axial methyl group. Therefore, Conformer A is predicted to be the more stable and predominant conformation at equilibrium.

Another potential factor is the possibility of an intramolecular hydrogen bond between the C3-hydroxyl group and the nitrogen atom at N1. If the hydroxyl group is in the axial position (Conformer A), it is spatially oriented in a way that could allow for a stabilizing interaction with the lone pair of electrons on the nitrogen atom. This interaction would further favor Conformer A over Conformer B.

The preference for specific conformers can be determined experimentally using techniques like 1H NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.netmdpi.com Computational studies employing methods like Density Functional Theory (DFT) are also powerful tools for calculating the relative energies of different conformers and predicting the most stable geometries. nih.govscielo.br

Below is a summary of the key steric interactions that determine the conformational preference.

| Conformer | N1-Benzyl Orientation | C3-Methyl Orientation | C3-Hydroxyl Orientation | Major Steric Interactions | Predicted Relative Stability |

|---|---|---|---|---|---|

| A | Equatorial | Equatorial | Axial | Minor 1,3-diaxial interaction (OH ↔ H-C5) | More Stable |

| B | Equatorial | Axial | Equatorial | Significant 1,3-diaxial interaction (CH3 ↔ H-C5) | Less Stable |

Computational Chemistry and Molecular Modeling of 1 Benzyl 3 Methylpiperidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. aun.edu.egresearchgate.net These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining a molecule's reactivity. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

For a molecule like 1-benzyl-3-methylpiperidin-3-ol, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the hydroxyl group, as well as the π-system of the benzyl (B1604629) group. The LUMO would likely be distributed over the antibonding orbitals of the benzyl ring.

Based on studies of similar molecules, a variety of chemical reactivity descriptors can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide quantitative measures of different aspects of the molecule's reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |

Note: Specific values for this compound are not available in the reviewed literature. The table presents the general formulas and descriptions of these important parameters.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. aun.edu.egresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, making them likely sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group and the hydrogen atoms on the aromatic ring would likely exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. wisc.edumolfunction.com This method allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Molecular Docking Simulations with Defined Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netekb.eg This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.gov

Docking simulations of this compound with various biological targets could predict its binding orientation and estimate its binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net Studies on similar 1-benzylpiperidine (B1218667) derivatives have shown that the benzyl group often engages in π-π stacking or hydrophobic interactions within the binding pocket of a receptor, while the piperidine ring and its substituents can form hydrogen bonds and other electrostatic interactions. researchgate.netmdpi.com For instance, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or become protonated to form a salt bridge with acidic amino acid residues. mdpi.com

Table 2: Illustrative Binding Affinities of Related Piperidine Derivatives to Biological Targets

| Compound | Target | Binding Affinity (kcal/mol) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | -11.2 |

| 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | Acetylcholinesterase | Not specified, but confirmed binding |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine (B1211576) D2 Receptor | Ki of 151 nM |

Note: This table provides examples from related compounds to illustrate the type of data obtained from docking studies. researchgate.netresearchgate.netmdpi.com Specific data for this compound is not available in the reviewed literature.

A key outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are critical for the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, it is plausible that the hydroxyl group could act as a hydrogen bond donor or acceptor with polar residues like serine, threonine, or tyrosine. The benzyl group could interact with hydrophobic residues such as leucine, isoleucine, and phenylalanine. The nitrogen atom of the piperidine ring could interact with acidic residues like aspartic acid or glutamic acid. mdpi.comcsic.es Understanding these specific interactions is fundamental for the rational design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules. For this compound, these simulations are crucial for understanding its structural flexibility and how it interacts with biological targets at an atomic level.

Investigation of Ligand Flexibility and Conformational Transitions

MD simulations are employed to explore the conformational landscape of this compound. The molecule is not static; its piperidine ring and benzyl group can adopt various spatial arrangements. By simulating the molecule's movement over time, researchers can identify low-energy, stable conformations and the transitions between them mdpi.com.

Key parameters monitored during these simulations include the root-mean-square deviation (RMSD) of the ligand, which measures the average deviation of atomic positions from a reference structure. A stable RMSD over the simulation time suggests the ligand has settled into a favorable conformation, while fluctuations can indicate transitions between different states nih.gov. Another important metric, the radius of gyration (Rg), provides information about the molecule's compactness. Changes in Rg can signify shifts between extended and more compact shapes mdpi.com.

For example, simulations could track the dihedral angles within the piperidine ring to observe ring puckering, a common conformational change in such cyclic systems. The orientation of the benzyl and hydroxyl groups relative to the piperidine ring is also critical, as these features are likely to be key interaction points with a target protein.

Dynamic Stability of Protein-Ligand Complexes

When this compound is docked into the active site of a protein, MD simulations are used to assess the stability of this complex over time. A stable interaction is often a prerequisite for sustained biological activity. The analysis focuses on the RMSD of the protein backbone and the ligand within the binding pocket nih.gov. Stable RMSD values, typically fluctuating around 2-3 Å, indicate a stable binding mode where the ligand does not dissociate from the protein mdpi.com.

Furthermore, these simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that hold the complex together. The persistence of these interactions throughout the simulation is a strong indicator of a stable and potentially potent protein-ligand complex nih.gov. For instance, the hydroxyl group of this compound could form a persistent hydrogen bond with a key residue in a receptor's active site, a dynamic event that can be quantified and visualized through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. These models are invaluable for predicting the activity of new, unsynthesized compounds.

Development of Statistical Models Correlating Structure with Biological Activity

The development of a QSAR model begins with a dataset of molecules with known biological activities. For this compound and its analogues, this would involve correlating their measured activities (e.g., IC₅₀ values) with calculated molecular descriptors mdpi.com. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its hydrophobicity (LogP), electronic properties (dipole moment), and steric properties (molar refractivity) nih.govmdpi.com.

Statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Partial Least Squares (PLS) and Genetic Function Approximation (GFA) are then used to generate an equation that best describes the relationship between the descriptors and activity nih.govnih.gov. The resulting model can highlight which properties are most important for the desired biological effect. For example, a QSAR model might reveal that higher hydrophobicity and the presence of an electron-donating group on the benzyl ring increase the compound's potency nih.gov.

External and Internal Validation of QSAR Models

A QSAR model's predictive power must be rigorously validated before it can be used reliably. Validation ensures that the model is not just a random correlation and can accurately predict the activity of new compounds mdpi.com.

Internal validation is performed on the training set (the data used to build the model). A common technique is the leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.6) indicates the model's robustness and good internal predictivity nih.gov.

External validation is the ultimate test of a model's utility. The model is used to predict the activity of an external test set of compounds that were not used in its development. The predictive ability is measured by the predictive R² (R²pred). A high R²pred value (typically > 0.6) demonstrates that the model can generalize to new chemical structures nih.govresearchgate.net.

Pharmacophore Modeling for Ligand Feature Mapping

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features that are necessary for a ligand to exert a specific biological activity dergipark.org.tr. It serves as a 3D template for designing or discovering new active molecules.

A pharmacophore model for compounds related to this compound would be generated by aligning a set of active molecules and identifying their common chemical features researchgate.net. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA) nih.gov. For this compound, key features would likely include:

The nitrogen atom in the piperidine ring as a potential hydrogen bond acceptor or a positively ionizable feature.

The hydroxyl group as a hydrogen bond donor and acceptor.

The benzyl group as a hydrophobic and aromatic ring feature.

Once developed and validated, this pharmacophore model can be used as a 3D query to screen large chemical databases to find new, structurally diverse compounds that match the feature arrangement and are therefore likely to be active nih.govresearchgate.net.

In Silico Prediction of Potential Biological Targets and Activity Spectra

In silico prediction represents a critical first step in modern drug discovery, employing computational models to forecast the likely biological effects of a chemical compound before it undergoes extensive laboratory testing. These methods analyze a molecule's structure to predict its interactions with various biological macromolecules, thereby suggesting potential therapeutic applications and mechanisms of action.

For the compound this compound, specific and dedicated in silico studies predicting its full biological activity spectrum are not extensively documented in publicly available scientific literature. However, by examining computational analyses of its core structure and closely related analogs, it is possible to extrapolate potential biological targets and activities. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.

Computational studies on related piperidine derivatives consistently predict interactions with key protein families central to various disease pathways. tandfonline.comnih.govresearchgate.net Methodologies such as quantitative structure-activity relationship (QSAR), molecular docking, and pharmacophore modeling are commonly used to identify these potential interactions. researchgate.netnih.govbenthamdirect.com

Research on the close structural analog, 1-benzylpiperidin-3-ol , has identified it as a fragment that binds to the oncogenic protein tyrosine phosphatase SHP2, suggesting a potential role in cancer therapeutics. bham.ac.uk Further computational studies on the broader class of piperidine derivatives have predicted a range of activities, highlighting the versatility of this chemical moiety.

Detailed Research Findings

Molecular docking and other computational techniques have been applied to various piperidine derivatives to predict their binding affinity and potential inhibitory roles against several important biological targets.

Anticancer Targets: In silico evaluations of piperidine-pyrrolopyrimidine derivatives have shown favorable binding affinities for key proteins involved in cancer progression, such as Topoisomerase I/II, Bcl-2, and Histone Deacetylase 2 (HDAC2). researchgate.net Similarly, other studies have identified piperidine derivatives as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and the p53-HDM2 interaction. researchgate.netresearchgate.net

Enzyme Inhibition: QSAR and pharmacophore analyses have suggested that piperidine derivatives possess structural features favorable for inhibiting farnesyltransferase (FTase), an enzyme implicated in cancer. nih.gov

Neurological Targets: Molecular modeling of N-functionalized piperidine derivatives predicts possible binding modes within the active site of the dopamine D2 receptor, indicating potential applications in treating neurological or psychiatric disorders. tandfonline.comresearchgate.net

Protein Kinase Inhibition: 3D-QSAR and molecular dynamics simulations have been used to investigate piperidine derivatives as inhibitors of Protein Kinase B (Akt), a crucial target in cell signaling and cancer therapy. benthamdirect.comingentaconnect.com

These generalized findings for the piperidine class, combined with specific data on its close analog, provide a predictive framework for the likely biological profile of this compound. The data strongly suggest that its primary potential lies in the areas of oncology and neurology, pending experimental validation.

Data Tables

Table 1: Predicted Biological Target for a Close Structural Analog

This table summarizes the computationally predicted biological target for a compound structurally similar to this compound.

| Compound Name | Predicted Biological Target | Therapeutic Area |

| 1-Benzylpiperidin-3-ol | Oncogenic protein tyrosine phosphatase SHP2 bham.ac.uk | Oncology |

Table 2: Representative In Silico Predicted Targets for the Piperidine Derivative Class

This table provides an overview of various biological targets predicted for the broader class of piperidine-containing compounds through computational studies.

| Predicted Target | Therapeutic Area | Computational Method(s) Used |

| Dopamine D2 Receptor tandfonline.comresearchgate.net | Neurology/Psychiatry | Molecular Docking |

| Farnesyltransferase (FTase) nih.gov | Oncology | QSAR, Pharmacophore Modeling |

| Topoisomerase I/II, Bcl-2, HDAC2 researchgate.net | Oncology | Molecular Docking, QSAR, MM-GBSA |

| HDM2 (p53-HDM2 interaction) researchgate.net | Oncology | GQSAR, Molecular Docking, MD Simulations |

| Protein Kinase B (Akt) benthamdirect.comingentaconnect.com | Oncology, Metabolism | 3D-QSAR, Molecular Docking, MD Simulations |

| Epidermal Growth Factor Receptor (EGFR) researchgate.net | Oncology | Molecular Docking |

Preclinical Mechanistic and Biological Activity Investigations of Piperidine Derivatives

Molecular Target Identification and Mechanistic Elucidation (In Vitro and Cellular Studies)

The initial exploration of piperidine (B6355638) derivatives, including 1-Benzyl-3-methylpiperidin-3-ol, has uncovered a range of interactions with various biological targets at the molecular and cellular level. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Enzyme Inhibition Studies

Research into the enzymatic interactions of benzylpiperidine derivatives has shown varied inhibitory activities against several key enzymes implicated in disease pathways.

Acetylcholinesterase (AChE): Derivatives of 1-benzylpiperidine (B1218667) have been investigated as potential inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov A deficiency in acetylcholine is a key factor in the pathology of Alzheimer's disease. mdpi.com Studies have shown that certain 1-benzylpiperidine derivatives can exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comresearchgate.net For instance, a series of hybrid molecules combining (α)-lipoic acid and 4-amino-1-benzyl piperidines demonstrated BuChE inhibitory activity, with some also inhibiting AChE. koreascience.kr Specifically, one compound from this series showed effective inhibition against both enzymes, comparable to the established drug galantamine. koreascience.kr Kinetic studies of this compound revealed a mixed type of inhibition for AChE. koreascience.kr Another study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also identified them as potential acetylcholinesterase inhibitors. nih.gov

Akt1 Kinase: While direct studies on this compound and Akt1 kinase are not prevalent, related piperidine compounds have been explored as protein kinase inhibitors. For example, pyrrolo[2,3-d]pyrimidine derivatives prepared from (1-benzyl-4-methylpiperidin-3-yl)-methylamine have been investigated as protein kinase inhibitors. google.com

Histone Deacetylases (HDACs): Certain N-(2-aminophenyl)-benzamide derivatives containing chiral oxazoline (B21484) capping groups have been identified as potent and selective inhibitors of Class I histone deacetylases, particularly HDAC3-NCoR2. nih.gov These inhibitors have shown the ability to increase histone H3K9 acetylation in human cell lines. nih.gov

G9a and G9a-Like Protein (GLP): G9a and GLP are histone lysine (B10760008) methyltransferases that play a role in gene expression. nih.govnih.gov While G9a and GLP are highly homologous, they have distinct biological functions. nih.gov Researchers have discovered potent and selective inhibitors for GLP that are significantly more selective for GLP over G9a. nih.gov The size of the cyclic amino group in these inhibitors, such as a piperidinyl group, was found to be important for modulating G9a potency. nih.gov

| Enzyme | Derivative Class | Key Findings | Citations |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 1-Benzylpiperidine derivatives | Inhibitory activity against AChE and BuChE. | mdpi.comresearchgate.net |

| Akt1 Kinase | (1-benzyl-4-methylpiperidin-3-yl)-methylamine derivatives | Investigated as protein kinase inhibitors. | google.com |

| Histone Deacetylases (HDACs) | N-(2-aminophenyl)-benzamides | Potent and selective inhibition of Class I HDACs, particularly HDAC3. | nih.gov |

| G9a/GLP | Piperidine-containing inhibitors | Discovery of potent and selective GLP inhibitors. | nih.gov |

Receptor Binding and Functional Modulation Assays

The interaction of piperidine derivatives with various receptors is a key area of investigation, revealing potential for modulating signaling pathways.

Sigma Receptors: Ligands for sigma receptors (σ1R and σ2R) have been identified as potent antiprion compounds. nih.gov However, studies have shown that the antiprion activity of these compounds occurs independently of their binding to sigma receptors. nih.gov

Opioid Receptors: The structure of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has been shown to influence their properties at opioid receptors, with some acting as antagonists. nih.gov The orientation of the 4-(3-hydroxyphenyl) group appears to be crucial for this antagonist activity. nih.gov Furthermore, a non-peptide ligand, 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide, has been shown to act as a pure antagonist at native NOP receptors in the brain with moderate potency and selectivity. nih.gov

Chemokine Receptors: N-propylurea 3-benzylpiperidines have been discovered as selective antagonists of the CC chemokine receptor-3 (CCR3). nih.gov The conversion from a 4- to a 3-benzylpiperidine (B85744) structure improved selectivity for CCR3. nih.gov Further structure-activity relationship studies identified N-(alkyl)benzylpiperidine as an essential pharmacophore for selective CCR3 antagonists. nih.gov

| Receptor | Derivative Class | Key Findings | Citations |

|---|---|---|---|

| Sigma Receptors | Phenethylpiperidines | Antiprion activity independent of sigma receptor binding. | nih.gov |

| Opioid Receptors | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Antagonist properties influenced by N-substituent and stereochemistry. | nih.gov |

| Chemokine Receptor-3 (CCR3) | N-propylurea 3-benzylpiperidines | Selective CCR3 antagonists. | nih.gov |

Effects on Key Cellular Signaling Pathways and Processes

The investigation of piperidine derivatives extends to their impact on fundamental cellular processes, highlighting their potential to influence cell fate.

Apoptosis Induction: Several studies have demonstrated the ability of piperidine derivatives to induce apoptosis, or programmed cell death, in cancer cells. Analogues of 1-benzylpyrrolidin-3-ol have shown selective cytotoxicity towards certain cancer cell lines and have been observed to induce apoptosis by targeting caspase-3. monash.edu Similarly, two novel piperidones were found to induce apoptosis in human prostate and lymphoma cancer cell lines through the intrinsic pathway, involving the activation of caspase-3/7. nih.gov Another compound, PSP205, a phenyl sulfonyl piperidine, was shown to induce apoptotic cell death in colon cancer cells by promoting caspase 3 cleavage. acs.org A piperazine-derived antagonist, HJZ-12, was also found to induce apoptosis in a benign prostatic hyperplasia cell line through an α1-independent action. nih.gov

Cell Proliferation: In addition to inducing apoptosis, some piperidine derivatives have been shown to affect cell proliferation. The piperazine-derived antagonist HJZ-12 was observed to decrease cell proliferation in an in vivo model of benign prostatic hyperplasia. nih.gov

Gene Regulation: The inhibition of histone deacetylases by certain piperidine derivatives can lead to changes in gene expression. For example, N-(2-aminophenyl)-benzamide inhibitors were found to lower cyclin E expression in U937 cells, indicating an effect on cell cycle regulation. nih.gov

Investigation of Membrane Permeability and Stabilizing Effects

The ability of a compound to permeate cell membranes is a critical factor in its bioavailability and efficacy. While specific data on the membrane permeability of this compound is limited, the study of related compounds provides some insights. For example, the interaction of 1-benzylpyrrolidin-3-ol analogues with Bovine Serum Albumin (BSA) has been studied to assess their stability and bioavailability under physiological conditions. monash.edu

In Vivo Efficacy Studies in Preclinical Animal Models

The translation of in vitro findings to a living system is a crucial step in preclinical research.

Assessment of Pharmacological Responses and Therapeutic Potential

In vivo studies have begun to shed light on the pharmacological effects of piperidine derivatives. For instance, the piperazine-derived antagonist HJZ-12 demonstrated better performance than an existing drug in a rat model of benign prostatic hyperplasia by not only decreasing prostate weight and proliferation but also by shrinking prostate volume and inducing apoptosis. nih.gov Additionally, a study on a compound named NRCB showed that it effectively decreased tumor weights and sizes in mice in a dose-dependent manner. researchgate.net

Evaluation of Target Engagement and Biomarker Modulation

The therapeutic effects of piperidine derivatives are intrinsically linked to their ability to engage specific biological targets and modulate relevant biomarkers. While direct studies on This compound are not extensively documented, research on analogous compounds provides significant insights into their mechanisms of action.

One of the primary areas of investigation for piperidine-containing compounds is their interaction with the central nervous system (CNS). For instance, various piperidine derivatives have been shown to interact with a range of receptors, including opioid, sigma (σ), and N-methyl-D-aspartate (NMDA) receptors. This interaction is a key determinant of their analgesic, anticonvulsant, and neuroprotective properties. The binding affinity and selectivity of these compounds for their respective receptors are critical parameters that are evaluated during preclinical development.

In the context of cancer, piperidine derivatives have been found to modulate biomarkers associated with apoptosis and cell cycle regulation. Studies have demonstrated that certain synthetic piperidines can induce apoptosis in cancer cells by modulating the expression of proteins such as Bcl-2 and caspases. Furthermore, their ability to inhibit histone deacetylase (HDAC) has been a significant focus, as HDAC inhibitors are a promising class of anticancer agents. The modulation of these biomarkers provides a clear indication of target engagement and the potential therapeutic efficacy of these compounds.

Exploration of Diverse Biological Effects Attributed to Piperidine Alkaloids and Synthetic Analogues

The structural versatility of the piperidine scaffold has led to the discovery of a wide array of biological activities. Both naturally occurring piperidine alkaloids and synthetically derived analogs have demonstrated significant potential in various therapeutic areas.

Antimicrobial and Antioxidant Activity Profiles

The antimicrobial properties of piperidine derivatives have been well-documented. These compounds have shown efficacy against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is often attributed to their ability to disrupt the microbial cell membrane or interfere with essential cellular processes. For example, certain piperidine-based compounds have been shown to inhibit biofilm formation, a critical factor in the pathogenicity of many bacteria.

In addition to their antimicrobial effects, many piperidine derivatives exhibit potent antioxidant activity. They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of chronic diseases. The antioxidant capacity of these compounds is often linked to the presence of specific functional groups that can donate electrons to neutralize reactive oxygen species.

Antitubercular and Antiparasitic Potential

The global health threat posed by tuberculosis and parasitic diseases has spurred the search for new and effective treatments. Piperidine derivatives have emerged as a promising class of compounds in this regard. Several synthetic piperidine-containing molecules have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds often target specific enzymes or pathways that are essential for the survival of the mycobacterium.

Similarly, the antiparasitic potential of piperidine alkaloids and their synthetic counterparts has been explored. They have shown activity against various parasites, including those responsible for malaria and leishmaniasis. The development of piperidine-based antimalarial agents has been a particularly active area of research, with some compounds showing promise in overcoming drug resistance.

Neurotropic and Central Nervous System (CNS) Activities (e.g., Anticonvulsant Properties)

The lipophilic nature of the piperidine ring allows many of its derivatives to cross the blood-brain barrier, making them attractive candidates for the treatment of CNS disorders. A significant body of research has focused on the anticonvulsant properties of these compounds. Preclinical studies have shown that certain piperidine derivatives can effectively suppress seizures in various animal models of epilepsy. Their mechanism of action is often related to their ability to modulate GABAergic neurotransmission or inhibit voltage-gated sodium channels.

Beyond their anticonvulsant effects, piperidine-based compounds have been investigated for a range of other CNS activities, including analgesic, antidepressant, and neuroprotective effects. Their ability to interact with multiple CNS targets contributes to their diverse pharmacological profiles.

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Chromatographic Techniques for Isolation, Purity Assessment, and Quantitative Analysis

High-resolution chromatographic techniques are indispensable for the separation and quantification of 1-Benzyl-3-methylpiperidin-3-ol from complex mixtures, as well as for the critical assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification.

The fragmentation of N-benzylpiperidine derivatives in mass spectrometry is well-documented. A common fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion at m/z 91, which is a characteristic fragment for benzyl-containing compounds. Other significant fragments would arise from the cleavage of the piperidine (B6355638) ring. For instance, in the analysis of substituted fentanyls, which also contain a piperidine ring, cleavage between the piperidine ring and the benzyl (B1604629) group is a noted fragmentation pattern. caymanchem.com

A hypothetical GC-MS analysis of this compound could be performed under the following conditions:

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Advanced NMR Applications for Complex Structural and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of organic compounds in solution. Advanced, multi-dimensional NMR techniques are particularly crucial for unambiguously assigning the complex structure and stereochemistry of molecules like this compound.

Multi-dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the protons and carbons in the molecule. However, for a molecule with multiple signals in crowded regions, 1D NMR may not be sufficient for a complete structural assignment. Two-dimensional (2D) NMR experiments provide correlations between different nuclei, allowing for the definitive assignment of the molecular structure. researchgate.netyoutube.comsdsu.eduslideshare.netscribd.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.eduscribd.com For this compound, COSY would be used to trace the connectivity of the protons within the piperidine ring and to confirm the protons on the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netyoutube.comsdsu.eduscribd.com This is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. researchgate.netyoutube.comsdsu.eduscribd.com HMBC is particularly useful for identifying quaternary carbons (like C3 in the target molecule) and for connecting different parts of the molecule, for example, linking the benzyl group to the piperidine ring via the benzylic protons.

The expected correlations in the 2D NMR spectra of this compound are summarized in the table below.

| Experiment | Expected Key Correlations |

| COSY | - Correlations between adjacent protons on the piperidine ring (H2-H4, H4-H5, H5-H6).- Correlations between protons on the aromatic ring of the benzyl group. |

| HSQC | - Correlation of each proton on the piperidine and benzyl groups with its directly attached carbon. |

| HMBC | - Correlation from the benzylic protons to the nitrogen-adjacent carbons of the piperidine ring (C2 and C6) and the ipso-carbon of the aromatic ring.- Correlation from the methyl protons to the C3 and C2/C4 carbons of the piperidine ring.- Correlation from the hydroxyl proton to the C3 carbon. |

Techniques for Stereochemical Assignment and Conformational Analysis in Solution

The stereochemistry and conformational preferences of this compound in solution can be investigated using advanced NMR techniques. The piperidine ring can adopt different chair conformations, and the substituents (benzyl, methyl, and hydroxyl groups) can be in either axial or equatorial positions.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE experiments detect protons that are close in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and the preferred conformation of the molecule. For example, observing an NOE between the methyl group protons and an axial proton on the piperidine ring would suggest that the methyl group is in an equatorial position.

Coupling Constants (J-values): The magnitude of the coupling constants between protons on the piperidine ring can provide information about their dihedral angles and thus the ring's conformation. Larger coupling constants are typically observed between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons.

By combining the information from NOESY and coupling constants, a detailed 3D model of the preferred conformation of this compound in solution can be constructed.

Trace Analysis and Impurity Profiling using Spectroscopic and Chromatographic Methods

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring their safety and efficacy. pharmaguideline.compharmaffiliates.com Regulatory agencies like the International Council for Harmonisation (ICH) have strict guidelines for the reporting, identification, and qualification of impurities. pharmaffiliates.comlabinsights.nlbfarm.de

Trace analysis of this compound and its potential impurities can be effectively carried out using highly sensitive analytical techniques such as LC-MS/MS. This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, allowing for the detection and quantification of compounds at very low levels. nih.govalternative-therapies.comnih.gov For instance, an LC-MS method has been developed for the determination of trace levels of piperidine as a genotoxic impurity in pharmaceutical ingredients. nih.govalternative-therapies.com

Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. These impurities can originate from starting materials, by-products of the synthesis, or degradation products. A comprehensive impurity profile of this compound would involve the use of a combination of chromatographic and spectroscopic techniques.

HPLC and UPLC with UV and/or mass spectrometric detection are the primary tools for impurity profiling. pharmaguideline.comijprajournal.com These techniques can separate the main compound from its impurities, and the mass spectrometer can provide structural information for the identification of unknown impurities. ijprajournal.com Forced degradation studies, where the compound is subjected to stress conditions (e.g., heat, light, acid, base, oxidation), are often performed to generate potential degradation products and to develop a stability-indicating analytical method.

A general approach for the impurity profiling of this compound would involve:

Development of a high-resolution HPLC or UPLC method capable of separating the main peak from all potential impurities.

Detection using a universal detector (e.g., CAD) and a mass spectrometer to obtain mass information for all detected peaks.

Forced degradation studies to generate and identify potential degradation products.

Isolation of significant unknown impurities using preparative HPLC for full structural elucidation by NMR and other spectroscopic techniques.

Quantification of all identified and unidentified impurities against a qualified reference standard.

Future Research Directions and Applications in Chemical Biology

Rational Design of Novel Piperidine (B6355638) Derivativesnih.gov

The rational design of new piperidine derivatives is a primary focus for expanding their therapeutic utility. nih.gov This involves a targeted approach to creating molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. thieme-connect.com For a scaffold such as 1-Benzyl-3-methylpiperidin-3-ol, the benzyl (B1604629) group, the methyl group, and the hydroxyl group all present opportunities for modification to optimize interactions with biological targets. encyclopedia.pub

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are powerful computational strategies that significantly reduce the time and cost associated with drug discovery. nih.gov

SBDD relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, which can be determined using techniques like X-ray crystallography or NMR spectroscopy. nih.gov For instance, the design of novel N-benzyl-piperidine derivatives as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), targets for Alzheimer's disease, has been successfully guided by SBDD. nih.gov Computational docking and molecular dynamics simulations can predict how compounds like this compound would bind to the active site of a target, guiding the synthesis of more potent analogues. researchgate.netnih.gov

LBDD is employed when the 3D structure of the target is unknown. This method utilizes the knowledge of existing molecules (ligands) that bind to the target. nih.gov Techniques like 3D quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling help in creating a model that defines the essential structural features required for biological activity. nih.govslideshare.net This model then guides the design of new molecules with improved properties.

The table below illustrates examples of how these design methodologies are applied to piperidine-containing compounds.

| Design Methodology | Target/Application | Piperidine Scaffold Example | Research Finding |

| SBDD | BACE1 Inhibition (Alzheimer's) | Piperazinone/Imidazolidinone | Guided by SBDD, novel cyclic amine motifs were crafted to achieve potent interactions with the BACE1 enzyme. nih.gov |

| SBDD | AChE/BuChE Inhibition (Alzheimer's) | N-benzyl-piperidine | Rational modification of donepezil (B133215) led to new derivatives with favorable binding to both cholinesterases, confirmed by docking and in vitro assays. nih.gov |

| LBDD / Pharmacophore Screening | sQC Inhibition (Alzheimer's) | Piperidine-4-carboxamide | A pharmacophore-assisted virtual screen identified a novel piperidine-based inhibitor of secretory glutaminyl cyclase (sQC). nih.gov |

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. youtube.com This approach allows researchers to screen millions of compounds quickly and cost-effectively. youtube.com For example, a high-throughput virtual screening effort led to the discovery of a piperidine-4-carboxamide moiety as a novel inhibitor of secretory glutaminyl cyclase (sQC), an attractive target for Alzheimer's disease therapy. nih.gov

De Novo Design involves creating novel molecular structures from scratch, often using computational algorithms. youtube.com These programs can "grow" a molecule within the binding site of a target protein, atom by atom or fragment by fragment, to ensure optimal fit and interaction. This approach holds the promise of generating highly innovative drug candidates that are not limited to existing chemical scaffolds. youtube.com

Exploration of Undiscovered Biological Targets for Therapeutic Interventionclinmedkaz.orgontosight.ai

The chemical versatility of the piperidine scaffold makes it suitable for interacting with a wide array of biological targets. clinmedkaz.org While many applications are known, future research will focus on identifying novel targets for piperidine derivatives to address unmet medical needs. In silico prediction tools can analyze a novel structure, such as this compound, and forecast its potential biological activity spectrum, suggesting new avenues for preclinical studies. clinmedkaz.org Research has shown that piperidine derivatives can modulate various enzymes, receptors, ion channels, and transport systems, indicating potential applications in oncology and central nervous system disorders. encyclopedia.pubclinmedkaz.org For instance, specific derivatives have been investigated as dual antagonists for histamine (B1213489) H3 and sigma-1 receptors, which could lead to new pain therapies. nih.gov

Development of Chemical Probes for Advanced Biological System Interrogationpitt.edu

Chemical probes are small molecules used as tools to study and manipulate biological systems. pitt.edu Piperidine-based molecules can be developed into highly specific probes to investigate the function of proteins and pathways. An important application is in photoaffinity labeling, where a photoreactive group is incorporated into the piperidine scaffold. nih.gov Upon UV irradiation, the probe covalently binds to its target protein, allowing for its identification and characterization. This technique was successfully used to develop "clickable" photoaffinity probes from piperidine acetic acid-based γ-secretase modulators, which definitively identified Presenilin-1 (PS1) as their direct binding partner in the context of Alzheimer's disease research. nih.gov Such probes are invaluable for validating drug targets and elucidating mechanisms of action. pitt.edu

Integration of Artificial Intelligence and Machine Learning in Accelerating Piperidine Researchdrugdiscoverychemistry.com

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict compound properties, identify potential drug candidates, and optimize synthetic routes. nih.govnih.gov These technologies can accelerate the development of piperidine-based drugs in several ways: researchgate.net

Predictive Modeling : AI algorithms can be trained on large datasets of known drug-target interactions to predict the biological activity of new piperidine derivatives. nih.gov

Property Prediction : ML models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, helping to prioritize candidates with better drug-like characteristics early in the discovery process. drugdiscoverychemistry.comnih.gov

De Novo Design : Generative AI models can design entirely new piperidine-based molecules with desired properties, expanding the chemical space for drug discovery. drugdiscoverychemistry.com

Data Analysis : AI can analyze complex data from high-throughput screening and clinical trials, identifying patterns and insights that may not be apparent to human researchers. drugdiscoverychemistry.comnih.gov

Expanding the Scope of Sustainable and Efficient Synthetic Methodologies for Complex Piperidine Scaffolds

The synthesis of complex piperidine structures is a critical aspect of their use in drug discovery. mdpi.com Future research is increasingly focused on developing "green" and sustainable synthetic methods that are more efficient and environmentally friendly. acs.orgmdpi.com

Key areas of development include:

Catalysis : The use of novel catalysts, including heterogeneous catalysts based on non-precious metals like nickel, can improve the efficiency of reactions such as pyridine (B92270) hydrogenation to form piperidines. nih.gov

Biocatalysis : Employing enzymes to perform specific chemical transformations offers a highly selective and sustainable route to complex molecules. acs.org Recently, enzymes have been developed through directed evolution to selectively functionalize C–H bonds on the piperidine ring, providing access to a variety of useful intermediates without the need for precious metal catalysts. acs.org

Flow Chemistry : Continuous flow synthesis offers better control over reaction conditions, can improve yields and safety, and is easily automated, making it a more sustainable alternative to traditional batch processing. mdpi.com

Novel Ring-Forming Strategies : Researchers are continually developing innovative reactions, such as oxidative ring-opening/ring-closing protocols, to create substituted piperidine scaffolds with precise stereochemical control from readily available starting materials. nih.gov

These advancements will streamline the synthesis of complex piperidine derivatives, making these valuable scaffolds more accessible for drug discovery and development. acs.org

Q & A

Q. What are the common synthesis routes for 1-Benzyl-3-methylpiperidin-3-OL, and how do reaction conditions influence yield?

The compound is synthesized via reductive amination or Mannich reaction, with critical parameters including solvent choice (e.g., dichloromethane or THF), temperature control (0–60°C), and catalyst selection (e.g., sodium borohydride for reductions). Optimizing stoichiometry and reaction time minimizes side products like unreacted intermediates or over-oxidized derivatives . Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms structural integrity, with mass spectrometry validating molecular weight (221.29 g/mol) .

Q. How can researchers verify the stereochemical configuration of this compound?

Chiral HPLC or X-ray crystallography are gold standards for determining enantiomeric purity. Comparative NMR analysis with known stereoisomers (e.g., (2R,3R)-1-benzyl-2-methylpiperidin-3-ol) can resolve ambiguities in peak splitting patterns caused by diastereotopic protons .

Q. What preliminary assays are used to assess the compound’s biological activity?

In vitro receptor binding assays (e.g., GABAA or serotonin receptors) and enzyme inhibition studies (e.g., acetylcholinesterase) are initial screens. Dose-response curves (1–100 µM) identify IC50 values, while cytotoxicity tests (MTT assays) rule out nonspecific effects .

Q. How should researchers handle discrepancies in spectral data during characterization?

Contradictions in NMR or IR spectra may arise from impurities (e.g., residual solvents) or tautomerism. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and re-analyze. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Stability studies (25–40°C, pH 2–10) reveal degradation pathways. Lyophilization or storage in inert atmospheres (argon) at −20°C minimizes hydrolysis of the benzyl ether or piperidine ring oxidation. Additives like ascorbic acid (1% w/v) can suppress radical-mediated degradation .

Q. How can mechanistic studies elucidate the compound’s interaction with neurotransmitter receptors?

Computational docking (AutoDock Vina) predicts binding poses at receptor active sites. Mutagenesis of key residues (e.g., GABAA α1-subunit His102) validates interactions. Patch-clamp electrophysiology quantifies ion channel modulation efficacy .

Q. What experimental designs resolve contradictions in reported binding affinities across studies?

Standardize assay conditions (buffer ionic strength, cell line origin) to reduce variability. Use orthogonal methods: surface plasmon resonance (SPR) for kinetic analysis (kon/koff) and radioligand displacement assays for equilibrium binding (Kd). Meta-analysis of published data identifies outliers due to methodological differences .

Q. How do structural analogs (e.g., 1-Benzylpiperidin-4-one) inform SAR studies?

Replace the 3-methyl group with electron-withdrawing (e.g., CF3) or donating (e.g., OCH3) substituents. Compare logP (HPLC-derived) and pKa (potentiometric titration) to correlate hydrophobicity/basicity with activity. Analogs lacking the hydroxymethyl group show reduced receptor affinity, highlighting its role in hydrogen bonding .

Q. What methodologies enhance enantioselective synthesis for preclinical development?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) achieve >90% ee. Monitor enantiomeric excess via chiral stationary phase HPLC (e.g., Chiralpak IA) .

Q. How can researchers design in vivo studies to evaluate neuroprotective effects?

Rodent models (e.g., middle cerebral artery occlusion for stroke) assess neuroprotection at 10–50 mg/kg doses. Behavioral tests (Morris water maze) quantify cognitive improvement. Post-mortem histology (Nissl staining) validates neuronal survival .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

Use fume hoods for synthesis, nitrile gloves (≥8 mil thickness), and chemical goggles. Store in amber glass vials under nitrogen to prevent oxidation. Emergency procedures for spills include adsorption with vermiculite and neutralization with 5% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.